molecular formula C24H18Cl3OP B14713043 Phosphine oxide, tris(2-chloro-2-phenylethenyl)- CAS No. 20435-08-9

Phosphine oxide, tris(2-chloro-2-phenylethenyl)-

Cat. No.: B14713043
CAS No.: 20435-08-9
M. Wt: 459.7 g/mol
InChI Key: ZGFJDJRXIZBZJG-UHFFFAOYSA-N
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Description

Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is a chemical compound with the molecular formula C24H18Cl3OP and a molecular weight of 459.739 g/mol . This compound is part of the broader class of phosphine oxides, which are known for their versatility in various chemical reactions and applications.

Preparation Methods

The synthesis of phosphine oxide, tris(2-chloro-2-phenylethenyl)- typically involves the reaction of tris(2-chloro-2-phenylethenyl)phosphine with an oxidizing agent. One common method is the oxidation of the corresponding phosphine using hydrogen peroxide or other suitable oxidizing agents under controlled conditions . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Phosphine oxide, tris(2-chloro-2-phenylethenyl)- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of phosphine oxide, tris(2-chloro-2-phenylethenyl)- involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal ion it complexes with .

Comparison with Similar Compounds

Phosphine oxide, tris(2-chloro-2-phenylethenyl)- can be compared with other similar compounds such as:

Phosphine oxide, tris(2-chloro-2-phenylethenyl)- is unique due to its specific substituents, which influence its reactivity and the types of complexes it can form.

Properties

CAS No.

20435-08-9

Molecular Formula

C24H18Cl3OP

Molecular Weight

459.7 g/mol

IUPAC Name

[2-bis(2-chloro-2-phenylethenyl)phosphoryl-1-chloroethenyl]benzene

InChI

InChI=1S/C24H18Cl3OP/c25-22(19-10-4-1-5-11-19)16-29(28,17-23(26)20-12-6-2-7-13-20)18-24(27)21-14-8-3-9-15-21/h1-18H

InChI Key

ZGFJDJRXIZBZJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CP(=O)(C=C(C2=CC=CC=C2)Cl)C=C(C3=CC=CC=C3)Cl)Cl

Origin of Product

United States

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